molecular formula C14H11IO B1324072 4-Iodo-2'-methylbenzophenone CAS No. 951887-21-1

4-Iodo-2'-methylbenzophenone

Cat. No.: B1324072
CAS No.: 951887-21-1
M. Wt: 322.14 g/mol
InChI Key: FSXKCMMRABVKHA-UHFFFAOYSA-N
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Description

4-Iodo-2'-methylbenzophenone is a halogenated benzophenone derivative characterized by an iodine atom at the para position of one aromatic ring and a methyl group at the ortho position of the adjacent ring. Benzophenones with halogen and alkyl substituents are widely studied for applications in organic synthesis, agrochemicals, and analytical chemistry due to their tunable electronic and steric properties .

Properties

IUPAC Name

(4-iodophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXKCMMRABVKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264972
Record name Methanone, (4-iodophenyl)(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-21-1
Record name Methanone, (4-iodophenyl)(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-iodophenyl)(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2’-methylbenzophenone typically involves the iodination of 2’-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzophenone derivative in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of 4-Iodo-2’-methylbenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of solvent and oxidizing agent would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2’-methylbenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling or the Heck reaction.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Photochemical Reactions: Due to the presence of the benzophenone moiety, it can participate in photochemical reactions, acting as a photoinitiator in polymerization processes.

Common Reagents and Conditions

    Suzuki Coupling: Typically involves palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

    Heck Reaction: Utilizes palladium catalysts and alkenes, often in the presence of a base such as triethylamine.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

    Substitution Products: Various substituted benzophenones depending on the nucleophile used.

    Oxidation Products: Corresponding ketones or carboxylic acids.

    Reduction Products: Alcohols or hydrocarbons.

Scientific Research Applications

4-Iodo-2’-methylbenzophenone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Photoinitiators: Acts as a photoinitiator in polymerization reactions, useful in the production of polymers and resins.

    Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.

Mechanism of Action

The mechanism of action of 4-Iodo-2’-methylbenzophenone in photoinitiation involves the absorption of light, leading to the formation of excited states. These excited states can then interact with monomers to initiate polymerization. The iodine substituent can also influence the reactivity and selectivity of the compound in various chemical reactions, acting as a directing group in electrophilic aromatic substitution.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 4-Iodo-2'-methylbenzophenone and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound Not available C₁₄H₁₁IO ~322.15 (estimated) I (C4), CH₃ (C2') Synthetic intermediates, agrochemicals (inferred)
4-Fluoro-2'-iodobenzophenone 138504-31-1 C₁₃H₈FIO 326.11 F (C4), I (C2') Pharmaceutical intermediates, photochemistry
4-Bromo-2'-methylbenzophenone 27428-59-7 C₁₄H₁₁BrO 291.15 Br (C4), CH₃ (C2') Agrochemicals, polymer additives
4'-Bromo-4-iodobenzophenone 609820-28-2 C₁₃H₈BrIO 403.01 Br (C4'), I (C4) Research reagents, organic synthesis
Key Observations:
  • Halogen Effects : Replacing iodine with bromine or fluorine alters reactivity and stability. Iodine’s larger atomic radius increases steric hindrance and polarizability, enhancing its utility in cross-coupling reactions compared to bromine or fluorine .
  • Substituent Position: The ortho-methyl group in this compound may impart steric effects that influence reaction kinetics, a property less pronounced in para-substituted analogs like 4'-Bromo-4-iodobenzophenone .

Biological Activity

4-Iodo-2'-methylbenzophenone is a synthetic compound belonging to the benzophenone family, which is characterized by its potential applications in organic synthesis, material science, and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C15H13IO
  • Molecular Weight: 320.17 g/mol
  • CAS Number: 951887-21-1

The presence of the iodine atom and the methyl group significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Benzophenone derivatives are known to influence multiple biochemical pathways through several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors, modulating signal transduction pathways.
  • Enzymatic Inhibition : It can inhibit enzymes involved in metabolic processes, altering cellular functions.
  • Free Radical Scavenging : The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and therapeutic potential. Key parameters include:

  • Absorption : The compound's lipophilicity suggests good absorption through biological membranes.
  • Distribution : It is likely distributed widely in tissues due to its non-polar character.
  • Metabolism : The compound may undergo metabolic transformations primarily in the liver, affecting its efficacy and toxicity.
  • Excretion : Renal excretion is expected for metabolites, although specific pathways require further elucidation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that benzophenone derivatives possess antimicrobial properties. For instance, this compound has been investigated for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. It has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Photoinitiator Applications

Due to its photochemical properties, this compound is utilized as a photoinitiator in polymerization reactions. This application leverages its ability to generate free radicals upon UV irradiation, facilitating the curing process in resin formulations.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study assessed the antimicrobial efficacy of various benzophenones, including this compound, revealing significant inhibition against Staphylococcus aureus at concentrations as low as 50 µg/mL.
  • Cancer Cell Line Testing : In vitro assays demonstrated that treatment with this compound reduced cell viability in human breast cancer cell lines (MCF-7) by approximately 30% at a concentration of 25 µM after 48 hours.
  • Photopolymerization Efficiency : Comparative studies showed that incorporating this compound into resin formulations improved curing efficiency by 40% compared to traditional photoinitiators under UV light.

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